![molecular formula C19H18N4O2 B2391979 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea CAS No. 2034449-79-9](/img/structure/B2391979.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as PTP1B inhibitor and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Anticancer Applications
Antiproliferative Effects in Lung Cancer
A synthetic phenoxypyrimidine urea derivative, closely related to the queried compound, demonstrated significant antiproliferative effects in non-small cell lung cancer cells. It induced apoptosis through both caspase-dependent and -independent pathways and promoted cytoprotective autophagy, suggesting its potential as a therapeutic agent for lung cancer (Gil et al., 2021).
Role in Metabolism of Soluble Epoxide Hydrolase Inhibitors
A urea compound, similar in structure to the one , was extensively used in research for modulating inflammation and protecting against various conditions like hypertension and neuropathic pain. The study of its metabolism was crucial for understanding its safety and effectiveness (Wan et al., 2019).
Chemical Properties and Applications
Hydrogen Bonding and Molecular Interactions
Research on heterocyclic ureas, which are structurally related to the queried compound, showed how they can unfold to form hydrogen-bonded complexes. These insights are valuable in understanding the molecular interactions and potential applications in self-assembly and materials science (Corbin et al., 2001).
Synthetic Applications in Drug Development
The synthesis and structure-activity relationships of various urea derivatives, including those structurally akin to the queried compound, have been explored for their potential in developing new therapeutic agents. This includes their role as neuropeptide Y5 receptor antagonists (Fotsch et al., 2001).
Potential in Anti-Cancer Drug Metabolism Studies
The metabolism of novel anti-cancer agents structurally similar to the queried compound was investigated, revealing various metabolites and elucidating pathways critical for understanding the drug's efficacy and safety (Lee et al., 2004).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-17-6-2-5-16(10-17)23-19(24)22-12-14-7-8-18(21-11-14)15-4-3-9-20-13-15/h2-11,13H,12H2,1H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPQMJAVJEKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2391896.png)
![(5r,7R,9S,10ar)-3-methyloctahydro-3H-5,9:7,10a-dimethanocyclonona[d][1,2]oxathiole 2,2-dioxide](/img/structure/B2391899.png)

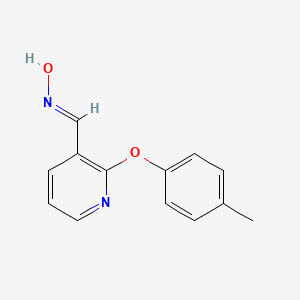
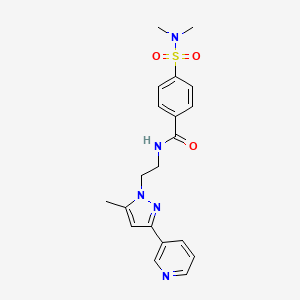
![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2391904.png)
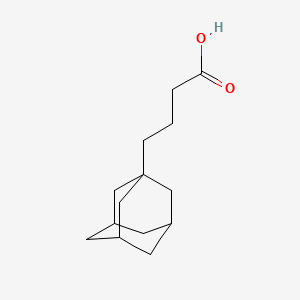
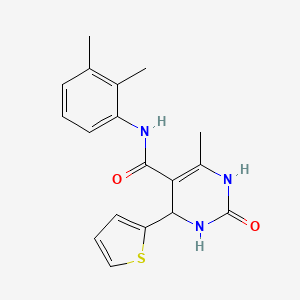
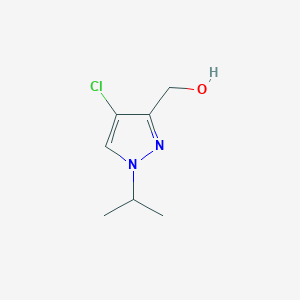
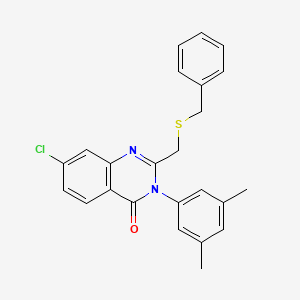
![2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2391911.png)
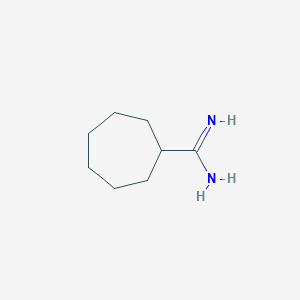
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2391917.png)
